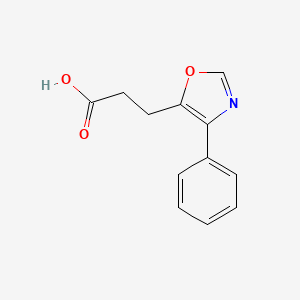
3-(4-Phenyloxazol-5-yl)propanoic acid
Vue d'ensemble
Description
3-(4-Phenyloxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyloxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anti-inflammatory agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 3-(4-Phenyloxazol-5-yl)propanoic acid exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparaison Avec Des Composés Similaires
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Uniqueness: 3-(4-Phenyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89150-04-9 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-(4-phenyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(15)7-6-10-12(13-8-16-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Clé InChI |
MXDYWVBMZPSMPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC=N2)CCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














